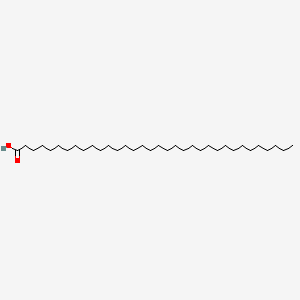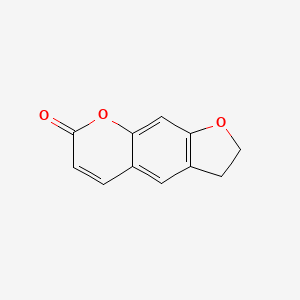
4',5'-Dihydropsoralen
Descripción general
Descripción
4',5'-Dihydropsoralen is a natural product found in Ficus carica and Ficus with data available.
Aplicaciones Científicas De Investigación
Photoreactions with Thymine
4',5'-Dihydropsoralen has been studied for its photochemical reactions, particularly its interaction with thymine. The photocycloaddition reaction of 4',5'-dihydropsoralen with thymine in solution and frozen states has been researched, leading to the isolation and characterization of a major photoadduct. This photoadduct is a C4-cycloaddition product, an analogue of furocoumarin-DNA biadduct, formed through a 2+2 addition reaction (Shim, Koh, & Shim, 1983). Additionally, reversible photocycloaddition reactions of a 4',5'-dihydropsoralen derivative with thymine were studied, offering insights into the behavior of the compound under specific light irradiation conditions (Décout & Lhomme, 1992).
Radiopharmaceutical Precursors
The compound has been explored in the context of creating radiopharmaceutical precursors. Nitration of 4',5'-dihydropsoralen results in a mixture of nitro products, leading to the development of a pyrrolidine triazene precursor for radioiodination of the dihydropsoralen system (Heindel, Foster, & Varkey, 1986).
Effects on Keratinocyte Growth
Research has been conducted on the effects of 4',5'-dihydropsoralen derivatives on keratinocyte growth. 5'-Mercurio-substituted derivatives of 4',5'-dihydropsoralen were synthesized and found to inhibit keratinocyte growth without photoactivation. This research helps to understand the mechanisms of psoralen-induced growth inhibition in the skin (Martey et al., 2002).
Photocycloaddition Reactions
The compound's photocycloaddition reactions have been extensively studied. One research focused on its reaction with tetramethylethylene, leading to the formation of a major photoadduct through a 2+2 cycloaddition process (Shim & Koh, 1982). Another study theoretically analyzed the photocycloaddition reaction of 4',5'-dihydropsoralen with thymidine, correlating well with experimental observations (Kim, Oh, Lee, & Shim, 1987).
Synthesis of Therapeutic Agents
There have been various synthetic approaches to produce derivatives of 4',5'-dihydropsoralen, which are potential therapeutic agents for improved psoralen ultraviolet A radiation treatment (Whittemore et al., 2001).
Photophysical Properties
Studies on the photophysical properties of 4',5'-dihydropsoralen include its interaction with various nucleic acid bases and amino acids, providing insights into its triplet-triplet absorption spectra and reaction rate constants (Land & Truscott, 1979).
Propiedades
Número CAS |
7535-48-0 |
|---|---|
Nombre del producto |
4',5'-Dihydropsoralen |
Fórmula molecular |
C11H8O3 |
Peso molecular |
188.18 g/mol |
Nombre IUPAC |
2,3-dihydrofuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C11H8O3/c12-11-2-1-7-5-8-3-4-13-9(8)6-10(7)14-11/h1-2,5-6H,3-4H2 |
Clave InChI |
VXGRJERITKFWPL-UHFFFAOYSA-N |
SMILES |
C1COC2=C1C=C3C=CC(=O)OC3=C2 |
SMILES canónico |
C1COC2=C1C=C3C=CC(=O)OC3=C2 |
Otros números CAS |
7535-48-0 |
Sinónimos |
4',5'-dihydropsoralen |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(6-amino-3,5-dicyano-4-thiophen-2-yl-2-pyridinyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B1212801.png)
![2-[[5-Cyano-2-(3,4-dimethoxyphenyl)-4-oxo-2,3-dihydro-1,3-thiazin-6-yl]thio]acetic acid ethyl ester](/img/structure/B1212804.png)
![2-amino-6-[3-(1-imidazolyl)propyl]-4-(2-methoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B1212805.png)
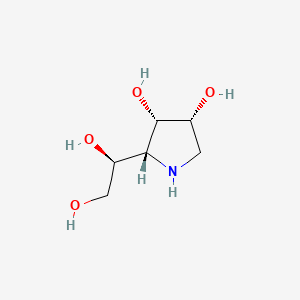
![N-[4-(methanesulfonamido)phenyl]acetamide](/img/structure/B1212809.png)
![(2,4-Dimethyl-pyridin-3-yl)-(4-methyl-4-{3-methyl-4-[1-(4-trifluoromethyl-phenyl)-ethyl]-piperazin-1-yl}-piperidin-1-yl)-methanone](/img/structure/B1212810.png)
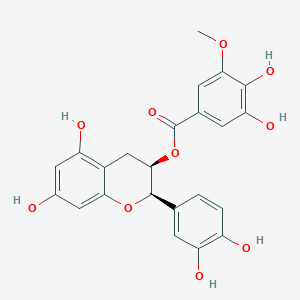
![2-[4-(2,4-Dinitrophenyl)pyrazol-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B1212813.png)
![1,6-Dimethyl-3-(2-pyridinyl)pyrimido[5,4-e][1,2,4]triazine-5,7-dione](/img/structure/B1212814.png)
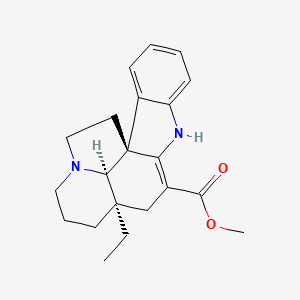
![(2S,9R,10S,11R)-9,10,18-trihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one](/img/structure/B1212819.png)
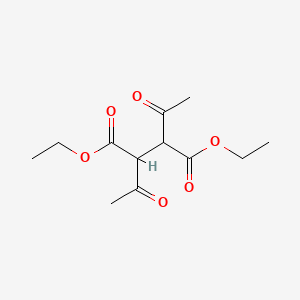
![3-Nitro-6H-benzo[c]chromen-6-one](/img/structure/B1212822.png)
